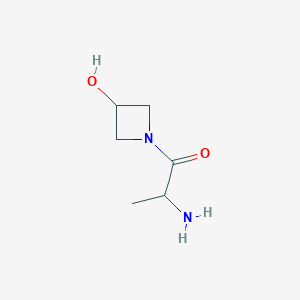

2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

描述

属性

IUPAC Name |

2-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(7)6(10)8-2-5(9)3-8/h4-5,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINVEELCIDMKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of specific amino acids or related derivatives with azetidine frameworks. For instance, recent studies have demonstrated efficient synthetic routes that yield high purity and yield of azetidine derivatives, which can be modified to obtain the target compound .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, structural analogs have been shown to bind effectively to Bcl-2 and Bcl-xL proteins, inhibiting their function and leading to apoptosis in cancer cells. Compounds with similar structures have demonstrated IC50 values as low as 10 nM in various cancer cell lines, showcasing their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways. Studies have highlighted that such compounds can induce cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase-3, both critical markers of apoptosis. This suggests that the compound could effectively trigger programmed cell death in malignant cells .

Study on Antitumor Efficacy

A notable study evaluated the antitumor efficacy of a related compound in xenograft models. Mice treated with the compound at a dose of 50 mg/kg exhibited tumor regression, while control groups showed no significant changes. The study concluded that the compound's ability to induce apoptosis was a key factor in its antitumor activity .

Pharmacodynamics

In pharmacodynamic studies, compounds structurally related to this compound were administered to SCID mice. These studies established the maximum tolerated doses (MTDs) and confirmed that doses leading to less than 10% weight loss were well tolerated. Subsequent analysis revealed robust induction of apoptotic markers in tumor tissues post-treatment, reinforcing the therapeutic potential of these compounds .

Data Tables

| Property | Value |

|---|---|

| IC50 (Antitumor activity) | ~10 nM |

| MTD (in SCID mice) | 50 mg/kg |

| Apoptotic markers induced | PARP cleavage, caspase-3 activation |

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Azetidine vs. Pyrrolidine Rings The azetidine ring in the target compound imposes greater conformational strain compared to the pyrrolidine ring in . This strain may enhance binding specificity in drug-receptor interactions but could also reduce metabolic stability. The hydroxy group on azetidine (vs.

Aromatic vs. Heterocyclic Substituents

- Compounds with aromatic substituents (e.g., 2-hydroxyphenyl in , 3-chlorophenyl in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration. In contrast, the hydroxyazetidinyl group in the target compound may limit CNS activity due to increased polarity.

Amino Group Modifications Methylation of the amino group (e.g., 2-(methylamino)-1-(3-methylphenyl)propan-1-one in ) reduces basicity and may prolong half-life by slowing enzymatic degradation.

Pharmacological Considerations

- Polarity and Solubility : The hydroxyazetidine group may enhance solubility compared to methoxy () or chloro () analogs, favoring oral bioavailability.

- Target Selectivity : The rigid azetidine ring could mimic transition states in enzymatic reactions, similar to pyrrolidine-based kinase inhibitors ().

- Metabolism : The hydroxy group may increase susceptibility to glucuronidation or sulfation, reducing plasma half-life compared to methylated analogs ().

准备方法

Industrial Production Methods

For large-scale synthesis, industrial methods adapt the laboratory procedures with process optimization:

Continuous Flow Reactors: These allow precise control over reaction parameters such as temperature, pressure, and reagent addition rates, improving reproducibility and scalability.

Automated Systems: Integration of automated reagent dosing and in-line monitoring (e.g., LC-MS) ensures consistent product quality.

Purification Techniques: Industrial purification commonly involves crystallization and preparative chromatography to achieve high purity suitable for pharmaceutical or research applications.

Detailed Research Findings and Protocols

A comprehensive synthesis protocol reported in recent medicinal chemistry research includes:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of hydroxyl group on amino alcohol | Tosyl chloride, pyridine, 0°C to RT | Forms tosylate intermediate |

| 2 | Intramolecular cyclization | Base (e.g., triethylamine), solvent (DCM), room temperature | Azetidine ring closure |

| 3 | Introduction of amino group | Ammonia or amine source, solvent (THF or MeCN), reflux | Amination of intermediate |

| 4 | Hydroxyl group functionalization | Oxidation/reduction as needed (e.g., PCC for oxidation, NaBH4 for reduction) | Adjusts oxidation state of hydroxyl group |

| 5 | Purification | Flash chromatography, preparative HPLC | Ensures ≥95% purity |

This method is supported by analytical data such as:

Nuclear Magnetic Resonance (NMR): Proton NMR (500 MHz) confirms the chemical shifts corresponding to azetidine ring protons and functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for reaction monitoring and purity assessment.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and structure.

Chemical Reaction Analysis Relevant to Preparation

Oxidation: The hydroxyl group on the azetidine ring can be selectively oxidized to a carbonyl group using mild oxidants like pyridinium chlorochromate (PCC).

Reduction: Carbonyl intermediates can be reduced back to alcohols with sodium borohydride or lithium aluminum hydride, facilitating functional group interconversion.

Substitution Reactions: Amino groups can undergo nucleophilic substitution to introduce various derivatives, expanding the compound’s chemical diversity.

Summary Table of Preparation Methods

| Preparation Aspect | Details | Typical Reagents | Typical Conditions |

|---|---|---|---|

| Cyclization | Formation of azetidine ring from amino alcohol | Tosyl chloride, base (TEA) | 0°C to RT, inert atmosphere |

| Amination | Introduction of amino group | Ammonia, amine sources | Reflux in THF or MeCN |

| Oxidation/Reduction | Functional group modification | PCC (oxidation), NaBH4 (reduction) | Room temperature to reflux |

| Purification | Isolation of pure compound | Flash chromatography, preparative HPLC | Gradient elution with water/acetonitrile |

Notes on Experimental Setup and Instrumentation

Reactions are typically performed under nitrogen atmosphere to avoid moisture and oxidation.

Monitoring is done by thin-layer chromatography (TLC) and LC-MS for rapid assessment.

Purity is confirmed by HPLC with UV detection and mass spectrometry.

Proton NMR spectra are recorded at 500 MHz to ensure detailed structural analysis.

常见问题

Basic Research Questions

Q. What synthetic routes are available for 2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reductive amination between 3-hydroxyazetidine and a ketone precursor (e.g., 2-ketopropane derivatives) under catalytic hydrogenation or using sodium cyanoborohydride. Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for mass confirmation. Structural verification employs - and -NMR to confirm amine and azetidine ring protons/carbons .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. SHELX programs (SHELXT for solution, SHELXL for refinement) are industry standards for small-molecule crystallography. Hydrogen bonding networks involving the hydroxyazetidine group should be explicitly modeled .

Q. What analytical techniques are critical for distinguishing stereoisomers of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are essential. Circular dichroism (CD) spectroscopy can confirm absolute configuration if crystalline samples are unavailable. Comparative NMR coupling constants (-values) for adjacent protons also aid in stereochemical assignment .

Advanced Research Questions

Q. How can reaction yields be optimized for the nucleophilic substitution step in synthesizing the azetidine moiety?

- Methodological Answer : Use aprotic polar solvents (e.g., DMF or DMSO) to stabilize transition states. Catalytic amounts of KI or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity. Temperature optimization (60–80°C) balances reaction rate and byproduct formation. Monitoring via TLC (silica gel, ninhydrin stain) ensures reaction progression .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled protein structures identifies potential binding pockets. Density Functional Theory (DFT) calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do hygroscopic properties of this compound affect experimental reproducibility, and how can they be mitigated?

- Methodological Answer : The hydroxyazetidine group increases hygroscopicity. Store samples in desiccators with anhydrous CaCl or under argon. For quantitative assays, lyophilize the compound and use anhydrous solvents (e.g., THF or DCM). Karl Fischer titration monitors residual water content pre-experiment .

Q. What strategies resolve contradictions in spectroscopic data between predicted and observed -NMR shifts?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in azetidine). Variable-temperature NMR (VT-NMR) from 25°C to −60°C can reveal conformational exchange. Compare experimental data with computed shifts (GIAO method in Gaussian) at the B3LYP/6-311++G(d,p) level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。